molecular formula C11H13BrMgO2 B118964 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide CAS No. 142402-62-8

3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide

Cat. No. B118964
CAS RN: 142402-62-8
M. Wt: 281.43 g/mol
InChI Key: WCSXXSBILKTDEK-UHFFFAOYSA-M
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Description

3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide is a chemical compound with the molecular formula C11H13BrMgO2 . It has a molecular weight of 281.43 g/mol . The compound is used in various scientific experiments.


Synthesis Analysis

This compound is used as an intermediate in the synthesis of multiblock copolymers having a fullerene backbone for possible applications in photovoltaic devices . It is also used in the preparation of C-2 and C-20-diaryl steroidal derivatives .


Molecular Structure Analysis

The IUPAC name of the compound is magnesium;2-(phenoxy)oxane;bromide . The InChI string and the canonical SMILES are also provided in the PubChem database .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 281.43 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 279.99493 g/mol . The topological polar surface area is 18.5 Ų and it has a heavy atom count of 15 .

Scientific Research Applications

Synthesis of Steroidal Derivatives

This compound is utilized in the synthesis of C-2 and C-20-diaryl steroidal derivatives . These derivatives are significant due to their potential biological activities, including their use as hormones and hormone analogs in medical treatments.

Photovoltaic Devices

It serves as an intermediate in the creation of multiblock copolymers with a fullerene backbone . These copolymers are explored for their applications in photovoltaic devices, which are crucial for converting solar energy into electricity.

Grignard Reactions

As a Grignard reagent, it is involved in Grignard reactions, which are pivotal in forming carbon-carbon bonds . This is fundamental in organic synthesis, allowing for the construction of a wide variety of complex molecules.

Organic Metal Bromide Salts

The compound is classified under organic metal bromide salts, which have diverse applications in organic chemistry, particularly in synthetic transformations .

Research and Development

Various research institutions and pharmaceutical companies utilize this compound in the R&D of new chemical entities . Its role in the development of novel compounds can lead to breakthroughs in drug discovery and material science.

Chemical Education

In academic settings, this compound is used to teach advanced organic synthesis techniques, including organometallic chemistry and nucleophilic aromatic substitution .

properties

IUPAC Name

magnesium;2-(phenoxy)oxane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13O2.BrH.Mg/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11;;/h1-2,6-7,11H,4-5,8-9H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSXXSBILKTDEK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC=C[C-]=C2.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrMgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide

CAS RN

142402-62-8
Record name 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide, 0.5M in tetrahydrofuran
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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